molecular formula C15H23NO4 B8174580 (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate

(1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate

Cat. No.: B8174580
M. Wt: 281.35 g/mol
InChI Key: RJBYRHHQYLQKQN-GRYCIOLGSA-N
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Description

(1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolidinone moiety with a cyclohexane carboxylate group, making it an interesting subject for synthetic and mechanistic studies.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-9(2)11-5-4-10(3)8-12(11)15(19)20-16-13(17)6-7-14(16)18/h9-12H,4-8H2,1-3H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBYRHHQYLQKQN-GRYCIOLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)ON2C(=O)CCC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)ON2C(=O)CCC2=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Carboxylate Intermediate: The starting material, 2-isopropyl-5-methylcyclohexanecarboxylic acid, is prepared through a series of reactions, including alkylation and cyclization.

    Coupling with Pyrrolidinone: The cyclohexane carboxylate intermediate is then coupled with pyrrolidinone under specific conditions to form the desired product. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups on the cyclohexane ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired therapeutic or chemical effect. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-2-hydroxypropionate

Uniqueness

Compared to similar compounds, (1R,2S,5R)-2,5-dioxopyrrolidin-1-yl 2-isopropyl-5-methylcyclohexanecarboxylate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both properties, such as in the development of new materials and pharmaceuticals.

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